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Introduction and Application

Silicon tetrafluoride (SiFa) is a critical dopant gas for various silicon ion implantation
processes in semiconductor device engineering.[1][2] It serves as a primary source for both
silicon (Si) and fluorine (F) ions. SiFa is particularly valuable for applications requiring the
formation of ultra-shallow junctions, a critical step in the fabrication of advanced CMOS
devices.[3][4][5]

The key applications of SiFa in silicon ion implantation include:

e Pre-Amorphization Implantation (PAI): Silicon ions are implanted to disrupt the crystalline
structure of the silicon wafer.[1] This amorphous layer minimizes ion channeling of
subsequently implanted dopants (like boron), allowing for the formation of shallower and
more abrupt junctions.[5]

o Shallow Junction Formation: By using molecular ions from the SiFa4 plasma (e.g., SiFs*), the
effective implantation energy of silicon can be reduced, leading to shallower implant profiles.
[2] This is crucial for controlling short-channel effects in scaled transistors.[6]

e Fluorine Co-implantation: The fluorine atoms implanted from SiFa can be beneficial for defect
engineering and can help in reducing the transient enhanced diffusion (TED) of dopants like
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boron during subsequent annealing steps, further helping to maintain a shallow junction
depth.[4]

One of the primary methods utilizing SiF4 is Plasma Immersion lon Implantation (Plll), a non-
line-of-sight technique well-suited for high-dose, low-energy implants over large areas.[3][7][8]
In PlII, the silicon wafer is immersed in a SiF4 plasma and a high-voltage negative bias is
applied, causing ions to accelerate from the plasma and implant into the wafer surface.[9][10]

Logical Process of SiF4 lon Implantation

The use of SiFa gas in an ion implanter involves several key stages. The gas is first introduced
into an ion source, where it is ionized into a plasma containing a variety of ion species. These
ions are then extracted, mass-analyzed, and accelerated toward the silicon wafer.
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Caption: Logical workflow of SiF4 from gas to implanted ions.

Quantitative Data Summary

The effectiveness of an ion implantation process is determined by parameters such as ion
energy, dose, and the resulting electrical properties after annealing. The following tables
summarize typical data associated with SiF4 and related shallow junction implantations.

Table 1: Implantation Parameters for Shallow Junction Formation
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Parameter Typical Range Purpose Reference

Creates a shallow
_ amorphous layer to
SiFa PAI Energy 1-20 keVv
prevent

channeling.

Ensures complete
) 5x 101 -2 x 1015 o
SiF4 PAI Dose ) amorphization of the [11]
ions/cm?
surface layer.

Dopant Energy (e.g., Achieves an ultra-
0.2 -5 keV _
B from BF3) shallow dopant profile.

| Dopant Dose | 1 x 103 - 5 x 10%> ions/cm? | Controls the final sheet resistance and

conductivity. |[12] |

Table 2: Resulting Electrical Properties Post-Anneal

Parameter Typical Values Significance Reference

Key metric for

) device
Sheet Resistance
50 - 1000 Q/sq performance, [13][14][15]

(Rsh) s
indicates dopant
activation.
Critical for controlling

Junction Depth (X]) 5-50 nm short-channel effects [31[5]

in modern transistors.

| Active Dopant Concentration | 101° - 102 atoms/cm? | The concentration of dopant atoms that

contribute to conductivity. |[6] |

Note: Exact values are highly dependent on the specific process, tooling, and subsequent
annealing conditions.

Experimental Protocols
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This section outlines a general protocol for using SiFa for pre-amorphization followed by dopant
implantation for shallow junction formation.

4.1. Wafer Preparation
o Start with a clean, prime-grade silicon wafer (e.g., n-type Si <100>).

o Perform a standard pre-implant wafer clean (e.g., RCA clean or equivalent) to remove
organic and metallic contaminants.

« If necessary, grow or deposit a thin screen oxide (1-5 nm) on the wafer surface. This layer
can help to reduce channeling and minimize contamination from the implanter.[5]

4.2. lon Implantation Experimental Workflow

The following diagram illustrates the typical workflow for a SiFs-based implantation process.
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Caption: Step-by-step experimental workflow for SiFs implantation.
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4.3. Detailed Implantation Procedure (Dual Implant Example)
e System Setup:
o Load the prepared silicon wafer into the ion implanter's end station.[16]

o Ensure the SiFa gas cylinder is properly connected to the gas box with appropriate
regulators and mass flow controllers.[1]

o Step 1: Pre-Amorphization Implantation (PAI) with SiFa

[e]

Introduce SiF4 gas into the ion source.

(¢]

Set the ion energy for Si* to a low value (e.g., 10 keV).

[¢]

Set the implant dose (e.g., 1 x 10%° ions/cm?).

[¢]

Execute the implantation. The beam is rastered across the wafer to ensure uniformity.[17]
o Step 2: Dopant Implantation (e.g., Boron)
o Switch the source gas to the dopant gas (e.g., BFs for boron).

o Set the desired molecular ion (e.g., BF2") using the mass-analyzing magnet. Using BF2*
instead of B* effectively reduces the boron implant energy, aiding in shallow junction
formation.[5]

o Set the ion energy (e.g., 2 keV) and dose (e.g., 5 x 10'* ions/cm?).
o Execute the dopant implantation.
4.4. Post-Implantation Annealing

» After implantation, the wafer has significant crystal damage and the dopant atoms are not yet
electrically active.[16][17]

» A high-temperature annealing step is required to repair the crystal lattice and activate the
dopants.[18][19]
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e For ultra-shallow junctions, Rapid Thermal Annealing (RTA) or "spike" annealing is preferred
over traditional furnace annealing. This involves rapidly heating the wafer to a high
temperature (e.g., 900-1100°C) for a very short duration (a few seconds).[4][20] This process
activates the dopants while minimizing their diffusion, thus preserving the shallow profile.[4]

4.5. Characterization
o Electrical Characterization:

o Measure the sheet resistance (Rsh) using a four-point probe.[13] This is the primary
method to confirm dopant activation and monitor the process.[13]

e Physical Characterization:

o Use Secondary lon Mass Spectrometry (SIMS) to measure the atomic concentration of the
implanted species (Si, F, and the dopant) as a function of depth. This verifies the junction
depth and dopant profile.

o Transmission Electron Microscopy (TEM) can be used to analyze the crystal structure,
verify the amorphous layer depth, and inspect for any residual defects after annealing.[18]
[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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